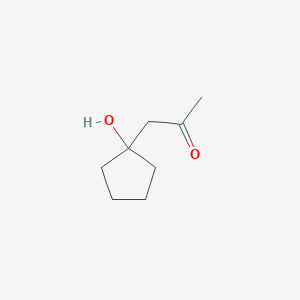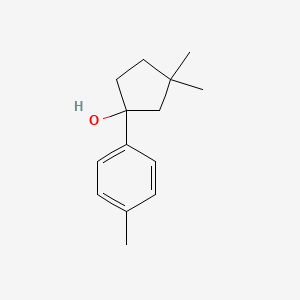
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by a cyclopentane ring substituted with a 4-methylphenyl group and two methyl groups at the 3-position, along with a hydroxyl group at the 1-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with 3,3-dimethylcyclopentanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-1-(4-methylphenyl)cyclopentanone.
Reduction: Formation of 3,3-dimethyl-1-(4-methylphenyl)cyclopentane.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is utilized in various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclopentanol: Similar structure but lacks the aromatic ring.
4-Methylphenylcyclopentanol: Similar structure but lacks the additional methyl groups on the cyclopentane ring.
Uniqueness
3,3-Dimethyl-1-(4-methylphenyl)cyclopentan-1-OL is unique due to the presence of both the 4-methylphenyl group and the two methyl groups on the cyclopentane ring. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-4-6-12(7-5-11)14(15)9-8-13(2,3)10-14/h4-7,15H,8-10H2,1-3H3 |
InChI Key |
KQZPCAUWHGJFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(C2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
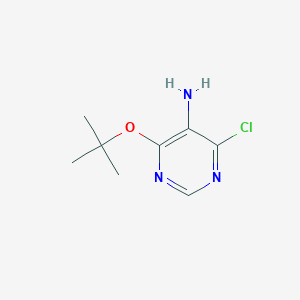
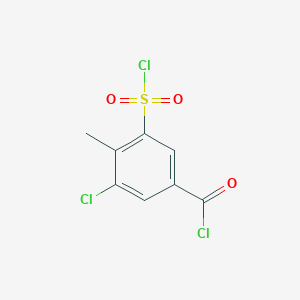
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine](/img/structure/B13262123.png)
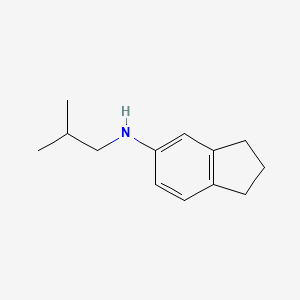



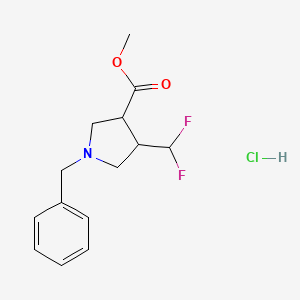

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13262160.png)
![4-Amino-3-[(1-methyl-1H-pyrazol-4-yl)methyl]butan-2-one hydrochloride](/img/structure/B13262167.png)
